1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-benzhydryl piperazine derivatives has been reported in various studies . For instance, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine” includes a piperazine ring attached to a benzhydryl group and an isoxazole ring. The exact structure can be confirmed through spectroscopic analysis and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C27H26ClN3O) and molecular weight (443.98). More specific properties such as melting point, boiling point, and solubility can be determined through experimental procedures .Safety and Hazards
Safety precautions should be taken while handling this compound. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Future Directions
The future directions for the research on “1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine” could involve exploring its potential biological and pharmaceutical activities, given that piperazine derivatives are known to exhibit a wide range of such activities . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action.
Mechanism of Action
Target of Action
It is known that similar compounds have been used as histone deacetylase (hdac) inhibitors .
Mode of Action
It is known that hdac inhibitors work by blocking the action of hdac, leading to an accumulation of acetylated histones, which can affect gene expression .
Biochemical Pathways
Hdac inhibitors are known to affect gene expression, which can have downstream effects on various cellular processes .
Result of Action
Hdac inhibitors are known to have anti-cancer activity, and 1-benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine has been studied for its potential anti-metastatic effects in breast cancer .
Action Environment
Properties
IUPAC Name |
3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(2-chlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O/c28-25-14-8-7-13-24(25)26-19-23(29-32-26)20-30-15-17-31(18-16-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIXLSQKORVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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